Ethyl Ester vs. Methyl Ester: Higher Boiling Point Enabling Wider Thermal Processing Window in Solvent-Free Amidations
Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 2304424-28-8) exhibits a predicted boiling point of 241.8±33.0 °C at 760 mmHg, which is approximately 30–35 °C higher than that of the methyl ester analog methyl 4-amino-1-methylcyclohexane-1-carboxylate (boiling point ~209.9±23.0 °C). This elevated boiling point provides a broader liquid-phase thermal operating window for neat or high-concentration amidation reactions before the reagent distills out of the reaction mixture. The ethyl ester also possesses a computed flash point of 107.1±22.9 °C, offering a wider safety margin for heated reactions compared to lower-molecular-weight ester homologs.
| Evidence Dimension | Boiling Point (Predicted, 760 mmHg) |
|---|---|
| Target Compound Data | 241.8±33.0 °C (Ethyl ester, CAS 2304424-28-8) |
| Comparator Or Baseline | ~209.9±23.0 °C (Methyl ester analog, CAS 147905-81-5) |
| Quantified Difference | ~32 °C higher boiling point for ethyl ester vs. methyl ester |
| Conditions | Predicted values under standard pressure (760 mmHg); cross-study data comparison |
Why This Matters
A ~32 °C higher boiling point enables solvent-free or high-temperature amidation protocols without premature evaporative loss of the amino ester reagent, directly expanding the accessible reaction space for medicinal chemistry and process scale-up.
